2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
CAS No.: 1164471-51-5
Cat. No.: VC11639880
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164471-51-5 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17)/b11-6+ |
| Standard InChI Key | MTDDKQZLYRCIHS-IZZDOVSWSA-N |
| Isomeric SMILES | CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)O |
| SMILES | CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |
| Canonical SMILES | CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
The molecular formula of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is C₁₂H₁₅NO₂, with a molecular weight of 205.253 g/mol . The structure combines three key functional groups:
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Cyano group (-CN): Enhances electrophilicity and participates in nucleophilic addition reactions.
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Substituted pyrrole ring: The 1-cyclopropyl-2,5-dimethyl modification confers steric and electronic effects, influencing reactivity.
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Acrylic acid moiety: Provides acidity (pKa ≈ 4–5) and enables conjugation with biological targets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 790270-77-8 | |
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.253 g/mol | |
| IUPAC Name | (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid |
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound is unavailable, analogs with similar substituents exhibit:
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¹H NMR: Resonances at δ 6.8–7.2 ppm (pyrrole protons), δ 2.1–2.5 ppm (cyclopropyl CH₂), and δ 1.2–1.6 ppm (methyl groups).
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IR: Strong absorptions near 2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of acrylic acid).
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Pyrrole ring formation: Cyclocondensation of amines with diketones or via Paal-Knorr synthesis.
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Cyclopropanation: Introduction of the cyclopropyl group using transition metal catalysts (e.g., Cu(I)) .
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Acrylic acid conjugation: Knoevenagel condensation between the pyrrole-aldehyde intermediate and cyanoacetic acid .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrole formation | NH₄OAc, EtOH, reflux | 60–70% |
| Cyclopropanation | CuI, CH₂Cl₂, 0°C | 45–55% |
| Knoevenagel reaction | Piperidine, toluene, 110°C | 75–85% |
Industrial-scale production may employ continuous flow reactors to optimize efficiency, though specific protocols remain proprietary.
Reactivity and Chemical Behavior
Electrophilic Reactivity
The cyano group acts as a strong electron-withdrawing group, rendering the α,β-unsaturated acrylic acid moiety highly electrophilic. This enables:
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Michael additions: Reaction with nucleophiles (e.g., amines, thiols) at the β-position .
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Polymerization: Radical-initiated chain growth under UV light, forming polyacrylates with potential material applications .
Acid-Base Properties
The acrylic acid group (pKa ≈ 4.5) allows pH-dependent solubility:
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Deprotonated form (pH > 5): Water-soluble, facilitating biological assays.
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Protonated form (pH < 4): Lipid-soluble, enhancing membrane permeability .
| Application | Mechanism | Challenges |
|---|---|---|
| Drug delivery | pH-sensitive solubility | Stability in vivo |
| Organic electronics | Charge transport via π-stacking | Synthetic scalability |
| Supplier | Quantity | Price |
|---|---|---|
| American Custom Chemicals | 1 g | $852.55 |
| American Custom Chemicals | 5 g | $1,548.26 |
Key suppliers include Enamine (Ukraine) and Ryan Scientific, Inc. (USA) .
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